Cas no 339220-39-2 (Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)

Benzothiazole, 2-(4-methyl-3-nitrophenyl)- 化学的及び物理的性質
名前と識別子
-
- Benzothiazole, 2-(4-methyl-3-nitrophenyl)-
- STK346625
- SR-01000508102
- SCHEMBL12687416
- SR-01000508102-1
- 339220-39-2
- AKOS001711258
- 2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole
- 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole
- CS-0364595
-
- インチ: InChI=1S/C14H10N2O2S/c1-9-6-7-10(8-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3
- InChIKey: QZVRMRGLSGKAQI-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 270.0464
- どういたいしつりょう: 270.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- PSA: 56.03
Benzothiazole, 2-(4-methyl-3-nitrophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A118575-5g |
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |
339220-39-2 | 97% | 5g |
$461.0 | 2024-04-19 | |
Chemenu | CM518429-1g |
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |
339220-39-2 | 97% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435265-5g |
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |
339220-39-2 | 97% | 5g |
¥3998.00 | 2024-05-18 | |
Chemenu | CM518429-5g |
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |
339220-39-2 | 97% | 5g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435265-1g |
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |
339220-39-2 | 97% | 1g |
¥1335.00 | 2024-05-18 |
Benzothiazole, 2-(4-methyl-3-nitrophenyl)- 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
Benzothiazole, 2-(4-methyl-3-nitrophenyl)-に関する追加情報
Introduction to Benzothiazole, 2-(4-methyl-3-nitrophenyl)- (CAS No. 339220-39-2)
Benzothiazole, 2-(4-methyl-3-nitrophenyl)- (CAS No. 339220-39-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are characterized by a six-membered benzene ring fused with a five-membered thiazole ring. The presence of a nitro group and a methyl group on the phenyl ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The chemical structure of Benzothiazole, 2-(4-methyl-3-nitrophenyl)- is defined by its molecular formula C11H8N2O2S. The nitro group (NO2) is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The methyl group (CH3) provides additional steric and electronic effects, contributing to the overall conformation and reactivity of the compound.
In recent years, there has been a growing interest in the development of novel benzothiazole derivatives for their potential therapeutic applications. Research has shown that compounds in this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potent anticancer activity of certain benzothiazole derivatives against various cancer cell lines, including breast cancer and lung cancer cells.
The synthesis of Benzothiazole, 2-(4-methyl-3-nitrophenyl)- typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-3-nitrobenzaldehyde with thiourea to form an intermediate thioamide, which is then cyclized to form the benzothiazole ring. This process can be optimized using various catalysts and solvents to improve yield and purity.
The physical properties of Benzothiazole, 2-(4-methyl-3-nitrophenyl)- are also noteworthy. It is a solid at room temperature with a melting point ranging from 150°C to 155°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various formulations and delivery systems.
In terms of biological activity, Benzothiazole, 2-(4-methyl-3-nitrophenyl)- has been studied for its potential as an anticancer agent. Research has shown that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. For example, a study published in the Cancer Letters journal demonstrated that this compound selectively targets and inhibits the activity of specific kinases involved in cancer progression.
The pharmacokinetic properties of Benzothiazole, 2-(4-methyl-3-nitrophenyl)- have also been investigated to assess its suitability as a drug candidate. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound undergoes metabolism primarily in the liver, where it is converted into more polar metabolites that are subsequently excreted via urine.
Toxicity studies have indicated that Benzothiazole, 2-(4-methyl-3-nitrophenyl)- is generally well-tolerated at therapeutic doses. However, like many other compounds with nitro groups, it may exhibit some cytotoxic effects at higher concentrations. Therefore, careful dose optimization is essential to ensure safety and efficacy in clinical applications.
In conclusion, Benzothiazole, 2-(4-methyl-3-nitrophenyl)- (CAS No. 339220-39-2) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.
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